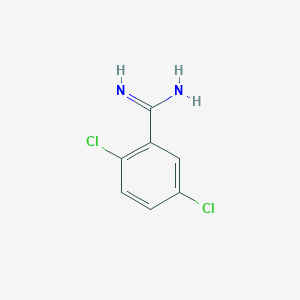
Benzenecarboximidamide, 2,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorobenzene-1-carboximidamide is an organic compound with the molecular formula C7H6Cl2N2 It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 5 positions, and a carboximidamide group is attached at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and yields a high purity product.
Industrial Production Methods
In industrial settings, the production of 2,5-dichlorobenzene-1-carboximidamide often involves the ammoxidation of dichlorotoluenes. This process is favored due to its cost-effectiveness and environmental friendliness. The reaction typically occurs at high temperatures and in the presence of a catalyst to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding nitrile or carboxylic acid derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-dichlorobenzonitrile, while reduction can produce 2,5-dichlorobenzylamine.
Applications De Recherche Scientifique
2,5-Dichlorobenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-dichlorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzene-1-carboximidamide: Similar in structure but with chlorine atoms at the 2 and 6 positions.
3,5-Dichlorobenzene-1-carboximidamide: Chlorine atoms are at the 3 and 5 positions.
Uniqueness
2,5-Dichlorobenzene-1-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms and the carboximidamide group can affect the compound’s interaction with other molecules and its overall stability .
Propriétés
Numéro CAS |
188729-51-3 |
|---|---|
Formule moléculaire |
C7H6Cl2N2 |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
2,5-dichlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |
Clé InChI |
HNEUSJFTTIQVAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
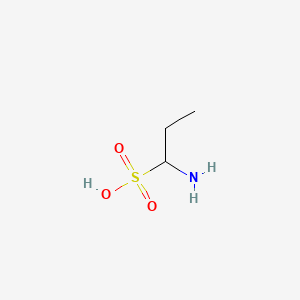

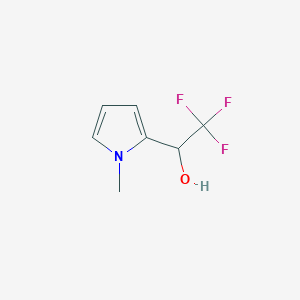

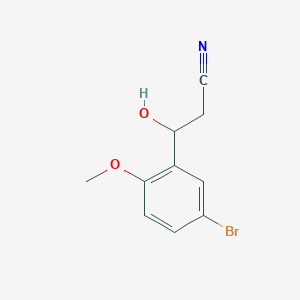



![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)

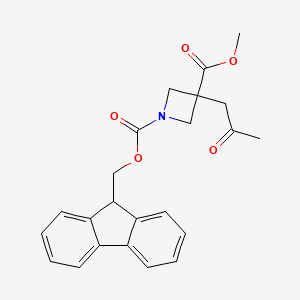
![tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride](/img/structure/B13598326.png)

